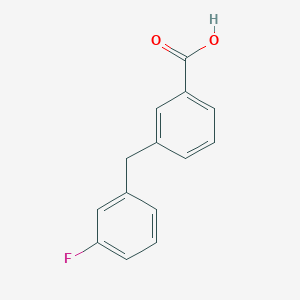

3-(3-Fluoro-benzyl)-benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(3-fluorophenyl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-6-2-4-11(9-13)7-10-3-1-5-12(8-10)14(16)17/h1-6,8-9H,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTTVZIXRSLVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Medicinal Chemistry and Biological Activity Investigations

Structure-Activity Relationship (SAR) Studies of 3-(3-Fluoro-benzyl)-benzoic Acid Derivatives

The biological activity of derivatives of this compound is intricately linked to its structural components: the fluoro-substituted benzyl (B1604629) ring, the benzoic acid moiety, and the methylene (B1212753) linker that connects these two key features.

The introduction of a fluorine atom at the meta-position of the benzyl ring has significant implications for the molecule's biological activity. Fluorine, being the most electronegative element, can alter the electronic properties of the aromatic ring, influencing its interaction with biological targets. In the context of enzyme inhibition, the 3-fluoro substituent can participate in hydrogen bonding or other electrostatic interactions with amino acid residues in the active site, potentially enhancing binding affinity. For instance, in the development of potent ALK5 receptor inhibitors, the presence of a 3-fluorobenzyl group was found to be a key contributor to the compound's high inhibitory activity in cellular assays. nih.gov

The position of the fluorine atom is crucial. While direct comparative studies on the 2-, 3-, and 4-fluoro isomers of benzyl-benzoic acid are not extensively documented in the context of a single biological target, research on related structures underscores the importance of substituent placement. For example, in a series of tyrosinase inhibitors, the position of electron-withdrawing groups on an aromatic ring significantly influenced inhibitory potency. nih.gov This suggests that the 3-fluoro position in this compound is likely a critical determinant of its specific pharmacophore, dictating the precise orientation and interactions within a target's binding site.

The benzyl linker, the methylene bridge between the two aromatic rings, provides a degree of conformational flexibility to the molecule. This flexibility can be advantageous for biological activity, allowing the molecule to adopt an optimal conformation to fit into the binding site of a target protein. A study on benzyl and benzoyl benzoic acid derivatives as inhibitors of bacterial RNA polymerase found that the more flexible benzyl derivatives showed slightly superior antimicrobial activity compared to their more rigid benzoyl counterparts. polyu.edu.hk This suggests that the ability of the two aromatic rings to orient themselves independently can be crucial for establishing effective interactions with the amino acid residues of the enzyme. The length and nature of this linker are critical design elements in medicinal chemistry, as they directly impact the spatial relationship between the key binding motifs of the inhibitor.

The relative positioning of the substituents on the benzoic acid ring is a critical factor for biological efficacy. Research on benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase demonstrated that moving the carboxylic acid group from the 2-position to the 3-position on the benzoic acid ring resulted in a complete loss of antimicrobial activity. polyu.edu.hknih.gov This highlights the stringent requirement for a specific spatial arrangement of the functional groups for interaction with the target. A docking model from this study showed that the 2-benzoic acid group is positioned to form a critical ionic bonding interaction with arginine residues in the active site of the enzyme. polyu.edu.hk Altering this position disrupts this key interaction, rendering the compound inactive. While this study did not focus on this compound itself, it strongly indicates that the positional isomerism of the carboxylic acid group is a major determinant of biological activity in this class of compounds.

The carboxylic acid group of the benzoic acid moiety is often a key pharmacophoric feature, typically involved in crucial hydrogen bonding or ionic interactions with the biological target. Modifications to this group, such as conversion to an ester or an amide, can have a profound impact on biological activity. In the aforementioned study on RNA polymerase inhibitors, replacing the benzoic acid group with a methoxy (B1213986) group led to the disappearance of antimicrobial activity, further emphasizing the importance of the acidic proton and the carboxylate's ability to form ionic bonds. polyu.edu.hknih.gov However, in some cases, esterification of the carboxylic acid can be a valid prodrug strategy to improve properties like cell permeability, with the ester being hydrolyzed back to the active carboxylic acid within the cell. nih.gov

The following table summarizes the antimicrobial activity of a series of benzyl and benzoyl benzoic acid derivatives, highlighting the importance of the benzoic acid moiety and its substitution pattern.

| Compound | Core Structure | R Group on Benzoic Acid | MIC (μg/mL) vs. S. pneumoniae | MIC (μg/mL) vs. S. aureus |

|---|---|---|---|---|

| 8a | Benzoyl benzoic acid | H | 128 | 128 |

| 8b | Benzoyl benzoic acid | 4-Cl | 16 | 16 |

| 8e | Benzoyl benzoic acid | 5-CF3 | 4 | 4 |

| 5a | Benzyl benzoic acid | H | 64 | 64 |

| 5b | Benzyl benzoic acid | 4-Cl | 8 | 8 |

| 5e | Benzyl benzoic acid | 5-CF3 | 1 | 8 |

| 8h | Benzoyl benzoic acid (3-COOH) | H | >256 | >256 |

| 8i | Benzoyl (methoxy instead of COOH) | H | >256 | >256 |

Data sourced from a study on benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase. polyu.edu.hk

Exploration of Biological Targets and Mechanisms of Action

While the specific biological targets of this compound are not extensively defined, research on structurally related compounds provides strong indications of its potential mechanisms of action, primarily centered around enzyme inhibition.

Derivatives of benzyl-benzoic acid have been identified as inhibitors of bacterial RNA polymerase (RNAP). polyu.edu.hknih.govnih.gov These compounds are thought to function by inhibiting the interaction between the RNAP core enzyme and the σ factor, which is essential for the initiation of transcription. polyu.edu.hknih.govnih.gov Docking studies suggest that the benzoic acid moiety forms critical ionic bonds with arginine residues in the β' subunit of RNAP, while other parts of the molecule engage in further interactions within the binding pocket. polyu.edu.hk The antimicrobial activity of these compounds against various bacterial strains, including S. pneumoniae and S. aureus, supports this mechanism of action. polyu.edu.hk

Furthermore, a novel and potent inhibitor of the ALK5 receptor, a serine/threonine kinase, incorporates an N-(3-fluorobenzyl) group. nih.gov The high potency of this compound (IC50 = 3.5 ± 0.4 nM in a cellular assay) underscores the favorable contribution of the 3-fluorobenzyl moiety to binding and inhibition of this kinase. nih.gov ALK5 is a key component of the TGF-β signaling pathway, which is implicated in various diseases, including cancer and fibrosis. This suggests that this compound and its derivatives could potentially be developed as inhibitors of ALK5 or other kinases.

of this compound

This article explores the medicinal chemistry and biological activity of the chemical compound this compound, structured according to predefined areas of investigation. The content is based on available scientific research, focusing on specific enzymatic and receptor interactions.

Preclinical Biological Evaluation

The preclinical biological evaluation of chemical compounds is a critical step in the drug discovery process. This stage involves a series of in vitro and in vivo studies to determine the potential therapeutic efficacy and to understand the biological activity of a new chemical entity. For the compound this compound, a comprehensive review of publicly available scientific literature and research databases was conducted to ascertain its biological profile.

In Vitro Efficacy Studies

In vitro studies are essential for the initial screening of a compound's biological activity in a controlled laboratory setting. These assays provide valuable preliminary data on the potential of a compound to modulate biological processes and to exert a therapeutic effect. The following sections detail the findings from in vitro efficacy studies for this compound.

Despite the recognized antimicrobial properties of some benzoic acid derivatives, a thorough search of scientific literature and databases revealed no specific studies that have evaluated the antimicrobial activity of this compound against bacterial strains such as Staphylococcus aureus, Staphylococcus epidermidis, or Pseudomonas aeruginosa. While some research has explored the antibacterial effects of benzyl and benzoyl benzoic acid derivatives, the specific efficacy of this compound has not been reported. nih.govnih.govnih.govresearchgate.netfrontiersin.orgmdpi.com

Antimicrobial Activity Data for this compound

| Bacterial Strain | Activity/MIC Value | Source |

|---|---|---|

| Staphylococcus aureus | No data available | N/A |

| Staphylococcus epidermidis | No data available | N/A |

| Pseudomonas aeruginosa | No data available | N/A |

The potential of benzoic acid derivatives as anticancer agents has been an area of active research. nih.govdergipark.org.trnih.govresearchgate.netmdpi.com However, specific data on the cytotoxic or anticancer activity of this compound in common cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) are not available in the current body of scientific literature. One study on a compound referred to as "SYNAP" showed antiproliferative effects in HCT116 and MCF-7 cells; however, the exact chemical structure of SYNAP as this compound could not be definitively confirmed. nih.gov

Anticancer Activity Data for this compound

| Cell Line | IC50/EC50 Value | Source |

|---|---|---|

| HeLa | No data available | N/A |

| MCF-7 | No data available | N/A |

| HCT116 | No data available | N/A |

| A431 | No data available | N/A |

While various benzoic acid derivatives have been investigated for their anti-inflammatory properties, there is a notable absence of published research specifically detailing the in vitro anti-inflammatory effects of this compound. google.commdpi.comnih.govresearchgate.netnih.gov Consequently, there is no available data on its ability to reduce key inflammatory markers.

Anti-inflammatory Activity Data for this compound

| Inflammatory Marker | Reduction (%) | Source |

|---|---|---|

| Prostaglandin E2 | No data available | N/A |

| TNF-α | No data available | N/A |

| IL-6 | No data available | N/A |

The antiviral potential of numerous chemical compounds is a significant focus of pharmaceutical research. mdpi.comnih.govmdpi.comnih.govnih.govresearchgate.netresearchgate.net However, a comprehensive review of existing scientific literature indicates that this compound has not been evaluated for its antiviral efficacy. Therefore, no data regarding its effects on any viral strains are currently available.

Antiviral Activity Data for this compound

| Virus | Activity/EC50 Value | Source |

|---|---|---|

| Influenza Virus | No data available | N/A |

| Herpes Simplex Virus | No data available | N/A |

| Dengue Virus | No data available | N/A |

Phenolic compounds, including certain benzoic acid derivatives, are known for their antioxidant properties. antiox.orgresearchgate.netsemanticscholar.orgnih.govresearchgate.netffhdj.com These compounds can neutralize free radicals and reduce oxidative stress. Despite this general knowledge, specific studies measuring the antioxidant capacity of this compound have not been identified in the reviewed literature.

Antioxidant Activity Data for this compound

| Assay | Activity (e.g., IC50, % inhibition) | Source |

|---|---|---|

| DPPH Radical Scavenging | No data available | N/A |

| ABTS Radical Scavenging | No data available | N/A |

| Superoxide Radical Scavenging | No data available | N/A |

In Vivo Pharmacological Models

Efficacy in Disease Models (e.g., Arthritis Models, Epilepsy Models)

There is currently no available scientific literature or data detailing the evaluation of this compound in established in vivo models of diseases such as arthritis or epilepsy. The exploration of a compound's efficacy in such models is a critical step in preclinical development, providing insights into its potential as a therapeutic agent. However, for this compound, this information is not present in published research.

Assessment of Therapeutic Effects in Living Organisms

Similarly, the assessment of the therapeutic effects of this compound in living organisms has not been reported. This stage of research would typically involve administering the compound to animal models to observe and quantify its impact on disease progression, symptoms, and relevant biological markers. The lack of such studies indicates that the in vivo activity of this compound remains uncharacterized.

While research exists on compounds with similar structural motifs, such as N-(3-fluorobenzyl) derivatives and other benzoic acid analogues, the specific data for this compound is absent. For instance, studies on other complex molecules have explored their potential in various therapeutic areas, but these findings are not directly applicable to the compound .

Pharmacokinetics and Metabolic Disposition

Pharmacokinetic Profiling of 3-(3-Fluoro-benzyl)-benzoic Acid Derivatives

Following oral administration in rats, compounds structurally similar to this compound, such as 3-phenoxybenzoic acid, are extensively metabolized and rapidly eliminated, primarily through the urine. nih.gov This suggests that this compound would also likely be well-absorbed and quickly cleared from the body. The distribution of such compounds is influenced by their ability to bind to plasma proteins and partition into various tissues. The elimination of metabolites is a key step, with renal excretion being a major route. nih.gov

Table 1: Pharmacokinetic Parameters of a 3-(3-Fluoro-benzyl)-containing Derivative in Mice

| Parameter | Value |

|---|---|

| Clearance | 29.0 mL/min/kg |

| Oral Bioavailability (F) | 67.6% |

Data pertains to N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine nih.gov

The stability of a compound in plasma is a critical determinant of its in vivo half-life. While specific data on the plasma stability of this compound is not available, studies on similar compounds indicate that metabolic processes in the liver are the primary drivers of clearance. acs.org Species differences in metabolism are common and can affect the pharmacokinetic profile. For example, the specific cytochrome P450 enzymes responsible for metabolism can vary between humans, rats, and mice, leading to different metabolite profiles and clearance rates. acs.org

Metabolic Pathways and Metabolite Identification

The biotransformation of this compound is expected to proceed through several well-established metabolic pathways, primarily involving oxidation and conjugation reactions. These processes aim to increase the water solubility of the compound, facilitating its excretion.

The 3-fluoro-benzyl group can undergo oxidative metabolism. Studies on lapatinib, which contains a 3-fluoro-benzyl moiety, have shown that this group can be hydroxylated at the benzylic carbon. acs.org This hydroxylation is often followed by further oxidation to form a benzoic acid derivative. In the case of this compound, the benzoic acid group is already present. Therefore, metabolism is more likely to occur on the benzyl (B1604629) ring or through conjugation of the existing carboxylic acid. The formation of benzoic acid from a benzyl group is a common metabolic pathway. acs.org

The carboxylic acid group of this compound is a prime site for phase II conjugation reactions. These reactions are essential for detoxification and elimination.

Acyl Glucuronides: Glucuronidation is a major metabolic pathway for compounds containing a carboxylic acid moiety. uomus.edu.iq The process involves the enzymatic transfer of glucuronic acid to the carboxylic acid, forming an acyl glucuronide. This significantly increases the water solubility of the molecule, preparing it for urinary or biliary excretion. uomus.edu.iq

Amino Acid Conjugation: Benzoic acid and its derivatives are known to be conjugated with amino acids, most commonly glycine, to form hippuric acid. nih.govresearchgate.net This detoxification process is a well-established pathway for clearing aromatic acids from the body. nih.gov

Sulfate Conjugation: While less common for carboxylic acids, hydroxymetabolites of the aromatic rings could potentially undergo sulfation. nih.gov

Glutathione (B108866) Conjugation: The 3-fluoro-benzyl group can be metabolically activated to a reactive intermediate, which can then be detoxified by conjugation with glutathione (GSH). acs.org This has been observed with lapatinib, where GSH conjugates of the 3-fluoro-benzyl group were identified as prominent metabolites. acs.org

Table 2: Potential Metabolic Pathways for this compound

| Pathway | Description | Potential Metabolites |

|---|---|---|

| Oxidative Metabolism | Hydroxylation of the aromatic rings. | Hydroxylated derivatives |

| Acyl Glucuronidation | Conjugation of the carboxylic acid group with glucuronic acid. | 3-(3-Fluoro-benzyl)-benzoyl glucuronide |

| Amino Acid Conjugation | Conjugation of the carboxylic acid group with glycine. | 3-(3-Fluoro-benzyl)-hippuric acid |

| Glutathione Conjugation | Conjugation of reactive intermediates of the 3-fluoro-benzyl group with glutathione. | GSH conjugates of the 3-fluoro-benzyl moiety |

Role of Specific Enzymes in Metabolism (e.g., Semicarbazide-Sensitive Monoamine Oxidase - SSAO)

A key enzyme potentially involved in the metabolism of the 3-fluorobenzyl moiety is Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). mdpi.com SSAO is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines to their corresponding aldehydes, producing hydrogen peroxide and ammonia. nih.govnih.gov Benzylamine (B48309) is a well-established and specific substrate for SSAO. nih.govconsensus.appdntb.gov.ua

Given that the core structure of the benzyl group in this compound is similar to benzylamine, it is plausible that this compound, or a metabolite thereof, could interact with SSAO. If the molecule were to undergo cleavage to release a benzylamine-like intermediate, SSAO would be a primary candidate for its further metabolism. The oxidation of a benzylamine derivative by SSAO would result in the formation of the corresponding benzaldehyde, which could then be further oxidized to a benzoic acid derivative by aldehyde dehydrogenases. researchgate.net

The activity of SSAO is highly sensitive to inhibition by semicarbazide, which distinguishes it from monoamine oxidases (MAO). nih.gov Various compounds have been identified as inhibitors of SSAO, and this information is critical for understanding potential drug-drug interactions.

Table 1: Potential Metabolic Pathways for this compound

| Moiety | Metabolic Reaction | Potential Metabolite(s) | Key Enzymes |

| Benzoic Acid | Glycine Conjugation | 3-(3-Fluoro-benzyl)-hippuric acid | Glycine N-acyltransferase |

| Benzoic Acid | Glucuronidation | 3-(3-Fluoro-benzyl)-benzoyl glucuronide | UDP-glucuronosyltransferases (UGTs) |

| 3-Fluorobenzyl | Benzylic Hydroxylation | 3-(Hydroxy(3-fluorophenyl)methyl)benzoic acid | Cytochrome P450 (CYP) enzymes |

| 3-Fluorobenzyl | Oxidation of Alcohol | 3-(3-Fluorobenzoyl)benzoic acid | Alcohol/Aldehyde Dehydrogenases |

| 3-Fluorobenzyl | Oxidative Deamination (of a potential amine intermediate) | 3-Fluorobenzaldehyde, Benzoic acid derivative | Semicarbazide-Sensitive Amine Oxidase (SSAO), Aldehyde Dehydrogenase |

Table 2: Known Substrates and Inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO)

| Class | Examples | Reference |

| Substrates | Benzylamine | nih.govconsensus.app |

| Methylamine | nih.gov | |

| Histamine | dntb.gov.ua | |

| Aminoacetone | nih.gov | |

| Inhibitors | Semicarbazide | nih.gov |

| Hydralazine | nih.gov | |

| 2-Bromoethylamine | nih.gov |

Computational Chemistry and Molecular Modeling

Ligand-Protein Docking Studies for Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential biological targets and understanding binding modes.

For 3-(3-Fluoro-benzyl)-benzoic acid, a hypothetical docking study would seek to identify its most likely interactions within a protein's binding pocket. The molecule possesses distinct features that would govern its binding:

The Carboxylic Acid Group: This is the primary site for strong, directed interactions. It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). In its deprotonated carboxylate form (at physiological pH), it would be a strong hydrogen bond acceptor and could form salt bridges with positively charged amino acid residues like Arginine and Lysine. This type of interaction is a classic anchoring point for many benzoic acid-based inhibitors. nih.gov

Aromatic Rings: The compound features two aromatic systems—the central benzoic acid ring and the pendant 3-fluorobenzyl group. These regions are largely hydrophobic and would be expected to form favorable van der Waals contacts and potential π-π stacking interactions with aromatic residues of a protein, such as Phenylalanine, Tyrosine, and Tryptophan.

The Fluoro Substituent: The fluorine atom on the benzyl (B1604629) group can alter the electronic properties of the ring and can participate in specific interactions, including dipole-dipole interactions or, in some cases, halogen bonds, with suitable backbone or side-chain atoms in the receptor.

A docking simulation would computationally place the ligand into a target binding site in numerous possible conformations and score them based on the predicted binding affinity, providing a model of the most stable complex.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and refined view of the ligand-receptor complex. An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion, offering insights into the stability and conformational dynamics of the system.

If a promising docked pose of this compound with a target protein were identified, an MD simulation could be used to:

Assess Binding Stability: By running a simulation for tens to hundreds of nanoseconds, one can observe whether the ligand remains stably bound in its initial docked pose or if it shifts to an alternative conformation.

Analyze Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding. It can highlight flexibility in both the ligand and the protein's binding site residues.

Calculate Binding Free Energy: Advanced MD-based methods, such as MM/PBSA or free energy perturbation, can provide more accurate estimations of binding affinity by accounting for solvent effects and entropic contributions, which are typically simplified in standard docking scores.

Such simulations provide a crucial link between a static docked picture and the dynamic reality of molecular interactions in a biological environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their measured biological activity. A QSAR model is a mathematical equation that links physicochemical descriptors of molecules to their potency.

The development of a QSAR model involving this compound would require a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC₅₀ values) against a specific biological target. Descriptors for each molecule, such as lipophilicity (logP), electronic properties (pKa), and steric parameters (molecular weight, surface area), would be calculated. The QSAR model would then be generated using statistical methods like multiple linear regression or machine learning algorithms.

The resulting model could be used to:

Predict the activity of new, yet-to-be-synthesized analogues.

Provide insight into which structural features are most important for enhancing or diminishing activity, thereby guiding the design of more potent compounds.

As no such dataset of analogues and associated biological activity for this compound is publicly available, a specific QSAR model cannot be constructed.

In Silico Prediction of Biological Activities and ADMET Properties

In the absence of experimental data, various computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. These predictions are vital for early-stage drug discovery to filter out compounds that are likely to fail later due to poor pharmacokinetic profiles.

Lipophilicity (logP/logD) Considerations

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter influencing membrane permeability, solubility, and plasma protein binding. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol (B41247) and water. The distribution coefficient (logD) is similar but is pH-dependent, accounting for the ionization state of the molecule.

For this compound, the presence of two aromatic rings and a benzyl linker contributes to significant lipophilicity. The fluorine atom also slightly increases lipophilicity. Conversely, the carboxylic acid group is polar and reduces lipophilicity. The predicted logP value suggests a compound with considerable lipophilic character.

Table 1: Predicted Lipophilicity for this compound

| Parameter | Predicted Value | Description |

|---|

| logP | ~4.05 | Indicates the molecule's partitioning in a neutral state. A higher value suggests greater lipophilicity. |

Note: Predicted values are generated from computational algorithms and may differ from experimental values.

Brønstedt Acid/Base Centers and Polarity Analysis

Brønstedt Acid/Base Centers: The primary Brønstedt-Lowry acid center in this compound is the carboxylic acid (-COOH) group, which can donate a proton. There are no significant basic centers. The acidity is quantified by the pKa value. At a physiological pH of 7.4, a compound with a pKa significantly lower than 7.4 will exist predominantly in its deprotonated, anionic form (-COO⁻). This ionized form dramatically increases water solubility and provides a key site for ionic interactions.

Table 2: Predicted Acidity and Polarity for this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| pKa | ~4.0 | The predicted acidity constant for the carboxylic acid group. |

| Ionization at pH 7.4 | Anionic | With a pKa of ~4.0, the compound will be >99% deprotonated to its carboxylate form. |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Reflects the polar surface area, influencing transport properties. |

Note: Predicted values are generated from computational algorithms and may differ from experimental values.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 3-(3-Fluoro-benzyl)-benzoic acid, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the carboxylic acid proton (a highly deshielded singlet), the protons on the two separate aromatic rings, and the methylene (B1212753) (-CH₂-) bridge connecting them. The protons on the fluorinated ring will exhibit splitting patterns due to coupling with the fluorine atom. docbrown.info

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Signals for the carboxyl carbon, the methylene carbon, and the distinct aromatic carbons of both rings would be observed. scispace.com The carbons on the fluorinated ring will show coupling to the ¹⁹F nucleus, resulting in doublet signals. rsc.org

¹⁹F NMR: This technique is specific for the fluorine atom and would show a single resonance, providing confirmation of the fluorine's presence and electronic environment. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. docbrown.info The IR spectrum of this compound is characterized by several key absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.infoquora.com A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is typically observed between 1680-1710 cm⁻¹. quora.comresearchgate.net Other significant peaks include those for C-O stretching (~1300 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and the C-F stretch. researchgate.netrsc.org

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber | Description |

|---|---|---|---|

| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~10-13 ppm | Broad singlet, deshielded due to acidic nature and hydrogen bonding. |

| ¹H NMR | Aromatic Protons (Ar-H) | ~7.0-8.2 ppm | Complex multiplets corresponding to the two distinct substituted benzene (B151609) rings. |

| ¹H NMR | Methylene Protons (-CH₂-) | ~4.0 ppm | Singlet, connecting the two aromatic rings. |

| ¹³C NMR | Carbonyl Carbon (-C=O) | ~170-175 ppm | Signal for the carboxylic acid carbon. |

| ¹³C NMR | Aromatic Carbons (Ar-C) | ~125-140 ppm | Multiple signals for the non-equivalent carbons of the benzene rings. |

| ¹³C NMR | Methylene Carbon (-CH₂-) | ~40-45 ppm | Signal for the bridging methylene carbon. |

| IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ | Very broad band due to strong intermolecular hydrogen bonding. docbrown.info |

| IR | C=O Stretch (Carbonyl) | 1680-1710 cm⁻¹ | Strong, sharp absorption characteristic of a carboxylic acid. researchgate.net |

| IR | C-O Stretch | 1210-1320 cm⁻¹ | Medium to strong band associated with the carboxylic acid group. |

| IR | C-F Stretch | 1000-1400 cm⁻¹ | Medium to strong absorption, characteristic for aryl fluorides. |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are fundamental for separating this compound from impurities and for tracking the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used for qualitative analysis. sigmaaldrich.comscientificlabs.co.uk It is routinely employed to monitor the progress of a chemical reaction by spotting the reaction mixture on a TLC plate over time. The disappearance of starting material spots and the appearance of the product spot indicate the reaction's progression. sigmaaldrich.com For benzoic acid derivatives, a typical stationary phase is silica (B1680970) gel, and a mobile phase could consist of a mixture like toluene (B28343) and ethanol. sigmaaldrich.comresearchgate.net Visualization is commonly achieved under UV light (254 nm), where the aromatic rings absorb light and appear as dark spots. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) provides high-resolution separation for both qualitative and quantitative analysis, making it the primary method for determining the purity of the final compound. A reversed-phase HPLC (RP-HPLC) method is typically suitable for diarylmethane and benzoic acid compounds. nih.govresearchgate.net This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The mobile phase often consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, frequently with a small amount of an acid modifier such as formic acid to ensure good peak shape for the carboxylic acid. nih.govwaters.com Detection is usually performed with a UV detector.

Table 2: Typical Chromatographic Conditions

| Method | Parameter | Typical Condition |

|---|---|---|

| TLC | Stationary Phase | Silica gel 60 F₂₅₄ sigmaaldrich.com |

| Mobile Phase | Toluene / Ethanol (e.g., 9:1 v/v) sigmaaldrich.com | |

| Detection | UV light at 254 nm sigmaaldrich.com | |

| HPLC | Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile nih.gov | |

| Flow Rate | ~1.0 mL/min | |

| Detection | UV at ~230 nm |

Advanced Mass Spectrometry for Metabolite Characterization

Advanced mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying metabolites of xenobiotics. For a compound containing a 3-fluoro-benzyl group, metabolic pathways often involve oxidation of the benzyl (B1604629) ring. acs.org

In studies of related structures, a primary metabolic transformation is hydroxylation on the benzyl ring, which can lead to the formation of reactive quinone methide intermediates. acs.org These reactive species can be trapped by endogenous nucleophiles like glutathione (B108866) (GSH). LC-MS/MS is instrumental in identifying these GSH conjugates. The process involves:

Initial Identification: A full scan MS analysis identifies potential metabolites by their molecular ion ([M+H]⁺) peak. The addition of a GSH moiety (305 Da) to an oxidized form of the parent drug signals the presence of a conjugate. acs.org

Structural Confirmation: Tandem mass spectrometry (MS/MS) is then used to fragment the molecular ion. The resulting fragmentation pattern provides structural information that can confirm the identity of the metabolite. libretexts.orgwikipedia.org For example, the fragmentation of a 3F-benzyl GSH conjugate would yield characteristic product ions corresponding to the different parts of the adducted molecule. acs.org

This analytical approach allows for the elucidation of metabolic pathways and the characterization of potentially reactive metabolites without needing to synthesize each metabolite individually. acs.org

Crystallography for Structural Elucidation of Compounds and Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. For this compound, this technique would provide unequivocal proof of its structure, including bond lengths, bond angles, and the conformation of the molecule.

Based on extensive studies of benzoic acid and its derivatives, a key structural feature expected in the crystal lattice of this compound is the formation of a centrosymmetric dimer. researchgate.netresearchgate.net In this arrangement, two molecules are linked by a pair of strong O—H···O hydrogen bonds between their carboxylic acid groups. researchgate.net This robust hydrogen-bonding motif is a hallmark of the solid-state structure of most simple carboxylic acids.

X-ray analysis would also reveal the relative orientation of the two phenyl rings. The molecule is not expected to be perfectly planar due to the flexible methylene bridge, and the analysis would quantify the dihedral angle between the planes of the two aromatic rings. This structural information is crucial for understanding intermolecular interactions, crystal packing, and for use in structure-based drug design. nih.gov

Table 3: Illustrative Crystal Data for a Substituted Benzoic Acid Derivative

| Parameter | Example Value (for 2-(toluene-4-sulfonylamino)-benzoic acid) researchgate.net |

|---|---|

| Crystal System | Monoclinic researchgate.net |

| Space Group | C2/c researchgate.net |

| Unit Cell Dimensions | a=2.7320 nm, b=0.85441 nm, c=1.17607 nm, β=98.728° researchgate.net |

| Volume (V) | 2.7135 nm³ researchgate.net |

| Molecules per Unit Cell (Z) | 8 researchgate.net |

| Key Structural Feature | Formation of hydrogen-bonded dimers researchgate.net |

Therapeutic Potential and Future Research Directions

Potential Therapeutic Applications

The exploration of benzoic acid derivatives has unveiled their potential across several key therapeutic areas. The introduction of a fluorine atom and a benzyl (B1604629) group, as seen in 3-(3-fluoro-benzyl)-benzoic acid, can modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its efficacy and pharmacokinetic profile.

Development as Antimicrobial Agents

The benzyl benzoic acid scaffold has shown promise in the development of novel antimicrobial agents. Research into related structures has demonstrated their ability to combat bacterial infections, including those caused by drug-resistant strains.

A series of benzyl and benzoyl benzoic acid derivatives have been synthesized and evaluated for their ability to inhibit the interaction between bacterial RNA polymerase and the sigma factor, a crucial step in bacterial transcription. nih.govpolyu.edu.hk One particularly potent compound from this series exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Staphylococcus epidermidis, a value comparable to the antibiotic vancomycin. nih.gov These findings suggest that inhibiting the formation of the RNAP holoenzyme is a viable mechanism for antibacterial action. nih.gov The structural flexibility of the benzyl group was found to be a favorable feature for this activity. nih.govpolyu.edu.hk

Furthermore, benzoic acid itself, isolated from the endophytic fungus Neurospora crassa, has demonstrated significant antimicrobial activity against multidrug-resistant (MDR) pathogens commonly found in wound infections. nih.gov This inherent antimicrobial property of the benzoic acid core, combined with the potential for enhanced activity from the fluorobenzyl substitution, supports the investigation of this compound as a potential antimicrobial agent. nih.govgoogle.com

Applications in Oncology Research

The 3-fluorobenzyl moiety is a key component in a novel and potent inhibitor of the ALK5 receptor, also known as the transforming growth factor-β (TGF-β) type I receptor. nih.gov The specific inhibition of ALK5 is a promising strategy for the treatment of various cancers and fibrotic diseases. nih.gov A synthesized compound, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, demonstrated a potent inhibitory effect in cellular assays with an IC50 of 3.5 ± 0.4 nM. nih.gov This highlights the potential of the 3-fluorobenzyl group to be incorporated into molecules targeting key signaling pathways in oncology.

Potential as Anti-inflammatory Drugs

Derivatives of benzoic acid have long been recognized for their anti-inflammatory properties. google.com A recently synthesized salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown significant anti-inflammatory activity in a lipopolysaccharide (LPS)-induced rat model. nih.gov This compound is believed to exert its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation. nih.gov

In another study, a series of new carboxylic acid analogues of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals were synthesized and evaluated for their anti-inflammatory and analgesic potential. mdpi.comresearchgate.net Several of these compounds exhibited potent inhibition of COX-1 and COX-2 enzymes and showed significant anti-inflammatory effects in in vivo models. mdpi.comresearchgate.net These findings underscore the potential of the benzoic acid scaffold, and by extension this compound, in the development of novel anti-inflammatory agents.

Other Emerging Therapeutic Areas (e.g., Neurological Disorders, Antiviral Agents)

The therapeutic potential of the this compound scaffold extends to other promising areas, including the development of antiviral agents.

Research has shown that benzoic acid derivatives can be effective against various viruses. For instance, a difluorinated benzoylamino-benzoic acid derivative, known as benzavir-2, has demonstrated potent antiviral activity against both Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2), including strains that are resistant to the commonly used antiviral drug acyclovir. nih.govasm.orgresearchgate.net Additionally, other benzoic acid derivatives have been identified as inhibitors of the influenza A virus. mdpi.com These studies suggest that the benzoic acid scaffold can be a valuable starting point for the design of new antiviral drugs with novel mechanisms of action. nih.govasm.orgresearchgate.netmdpi.com

Challenges and Opportunities in Drug Discovery for this compound Scaffold

The development of drugs based on the this compound scaffold presents both challenges and opportunities. A key challenge lies in optimizing the structure to achieve high potency and selectivity for the desired biological target while minimizing off-target effects. The positioning of the benzoic acid group has been shown to be critical for antimicrobial activity, with a 2-position substitution being essential for interaction with the target protein. nih.govpolyu.edu.hk

Future Research Directions

Future research on the this compound scaffold should focus on several key areas. A primary direction is the synthesis and biological evaluation of a library of analogues to establish a clear structure-activity relationship (SAR). This will involve systematic modifications of the substitution pattern on both the benzyl and benzoic acid rings.

Further mechanistic studies are needed to elucidate the precise molecular targets and pathways through which these compounds exert their therapeutic effects. For instance, in the context of antimicrobial activity, identifying the specific interactions with the bacterial RNA polymerase-sigma factor interface could guide the design of more potent inhibitors. nih.gov

Finally, preclinical development of the most promising lead compounds will be essential. This will involve comprehensive pharmacokinetic and toxicological profiling to assess their potential as clinical candidates. The low cytotoxicity and metabolic stability observed in some benzyl benzoic acid derivatives provide a strong foundation for further investigation. nih.gov

Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity

The core structure of this compound offers a versatile platform for the design and synthesis of novel derivatives with improved pharmacological profiles. The introduction of a fluorine atom on the benzyl ring is a strategic choice, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and membrane permeability.

Future design strategies will likely focus on several key areas:

Modification of the Benzoic Acid Moiety: The carboxylic acid group is a key interaction point and can be derivatized to amides, esters, or bioisosteres to modulate activity and pharmacokinetic properties. For instance, the synthesis of amide derivatives can lead to compounds with altered solubility and cell permeability.

Substitution on the Phenyl Rings: The introduction of additional substituents on either the benzyl or the benzoic acid phenyl ring can fine-tune the electronic and steric properties of the molecule. This can lead to enhanced potency and selectivity for the target protein. Research on other benzoic acid derivatives has shown that the addition of groups like nitro or hydroxyl can significantly impact biological activity. mdpi.com

Linker Modification: The methylene (B1212753) bridge connecting the two aromatic rings can be altered in length or rigidity. This can optimize the spatial orientation of the key pharmacophoric features, leading to better receptor fit.

The synthesis of these new derivatives will likely employ established synthetic methodologies, such as Suzuki or Sonogashira cross-coupling reactions to create carbon-carbon bonds, and standard amidation or esterification procedures. The use of building blocks like 3-fluoro-5-(trifluoromethyl)benzoic acid has been noted in the synthesis of active pharmaceutical ingredients due to the favorable properties conferred by fluorinated substituents. ossila.com

Advanced Preclinical Development

Once novel derivatives of this compound are synthesized, they will need to undergo rigorous preclinical evaluation to assess their therapeutic potential. This involves a multi-step process:

In Vitro Target-Based Assays: The initial screening of new compounds will involve assays to determine their inhibitory activity against specific biological targets. For example, if the target is a protein kinase, enzymatic assays will be used to measure the IC50 values. A study on a novel N-(3-fluorobenzyl) derivative identified it as a potent ALK5 inhibitor with an IC50 of 3.5 ± 0.4 nM in a cellular assay. nih.gov

Cell-Based Assays: Promising compounds from target-based assays will be further evaluated in cell-based models to assess their efficacy in a more biologically relevant context. These assays can measure downstream effects of target inhibition, such as changes in cell proliferation, apoptosis, or signaling pathways.

Pharmacokinetic Profiling: The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the lead candidates will be determined. This includes assessing their stability in liver microsomes, plasma protein binding, and cell permeability. For instance, the pharmacokinetic evaluation of a deuterated N-(3-fluorobenzyl) derivative in mice showed moderate clearance and high oral bioavailability. nih.gov

In Vivo Efficacy Studies: The most promising compounds will be tested in animal models of the target disease to evaluate their in vivo efficacy. These studies are crucial for establishing a proof-of-concept before considering clinical trials.

Exploration of Polypharmacology and Multi-target Approaches

The concept of "one drug, one target" is being increasingly replaced by the understanding that many complex diseases are driven by multiple pathological pathways. nih.gov Polypharmacology, where a single drug interacts with multiple targets, and the development of multi-target-directed ligands (MTDLs) are emerging as powerful therapeutic strategies. nih.gov

For this compound derivatives, this could involve:

Designing Dual-Target Inhibitors: By carefully modifying the scaffold, it may be possible to design compounds that simultaneously inhibit two or more related targets. For example, in the context of cancer, a derivative could be designed to inhibit both a key signaling kinase and a protein involved in angiogenesis.

Identifying Off-Target Effects: Understanding the broader target profile of a compound can reveal unexpected therapeutic opportunities or potential side effects. mdpi.com Proteome-wide screening technologies can be employed to identify the on- and off-target interactions of a given derivative. mdpi.com This approach moves beyond a single target focus to a more holistic understanding of a compound's biological activity. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. mdpi.com These computational tools can significantly accelerate the design and optimization of novel derivatives of this compound.

Key applications include:

Predictive Modeling: AI/ML algorithms can be trained on existing structure-activity relationship (SAR) data to build models that can predict the biological activity and pharmacokinetic properties of virtual compounds. This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest predicted potency and a favorable ADME profile.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. mdpi.com By providing the model with the core scaffold of this compound and a set of desired pharmacological properties, it can generate novel derivative structures that are synthetically feasible.

Lead Optimization: AI can be used to suggest specific modifications to a lead compound to improve its properties. These algorithms can analyze the intricate relationships between chemical structure and biological activity to propose changes that are most likely to lead to an improved therapeutic candidate.

By leveraging these advanced computational approaches, the development of next-generation therapies based on the this compound scaffold can be made more efficient and effective.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(3-fluoro-benzyl)-benzoic acid?

The synthesis of this compound can leverage palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura protocol. For example, coupling 3-iodobenzoic acid with a 3-fluorobenzylboronic acid derivative in the presence of PdCl₂ and a base (e.g., NaOH) can yield the target compound. This method is analogous to the synthesis of 3-phenylbenzoic acid via Suzuki coupling . Alternatively, acid-catalyzed condensation of substituted benzaldehydes with benzoic acid derivatives (e.g., via Friedel-Crafts alkylation) may also be explored, as seen in processes for bis(aryl)methyl benzoic acids .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

A combination of techniques is recommended:

- ¹H/¹³C NMR spectroscopy to confirm the benzyl substitution pattern and fluorine position (e.g., splitting patterns in aromatic regions) .

- IR spectroscopy to verify the carboxylic acid group (stretching ~1700 cm⁻¹) and fluorine-carbon bonds .

- HPLC with UV detection for purity analysis, using methods validated for fluorinated benzoic acids (e.g., C18 columns with acidic mobile phases) .

Q. What are the solubility properties of this compound in common laboratory solvents?

While direct data for this compound is limited, solubility can be inferred from structurally related fluorobenzoic acids. For instance, 3-fluorobenzoic acid is highly soluble in polar solvents like ethanol and water due to its carboxylic acid group . The addition of a hydrophobic 3-fluoro-benzyl group may reduce aqueous solubility, necessitating optimization with co-solvents (e.g., DMSO:water mixtures) or temperature-controlled recrystallization .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in Suzuki-Miyaura coupling for this compound?

Key parameters include:

- Catalyst selection : PdCl₂ or Pd(PPh₃)₄ for enhanced stability and reactivity .

- Base choice : NaOH or K₂CO₃ to deprotonate the boronic acid and facilitate transmetallation.

- Solvent system : Aqueous-ethanol mixtures (e.g., 3:1 ethanol:water) to balance substrate solubility and reaction efficiency .

- Temperature : Moderate heating (60–80°C) to accelerate coupling without promoting side reactions.

Q. What biological mechanisms or targets could be explored for this compound based on structural analogs?

Fluorinated benzoic acids are investigated for:

- Enzyme inhibition : The fluorine atom’s electron-withdrawing effect enhances binding to active sites (e.g., cyclooxygenase inhibition, similar to salicylic acid derivatives) .

- Antimicrobial activity : Pyrazole-benzoic acid hybrids with fluorophenyl groups show efficacy against drug-resistant bacteria, suggesting potential structure-activity relationship (SAR) studies .

- Neuroprotective applications : Fluorinated analogs are intermediates in Alzheimer’s drug candidates, warranting assays for amyloid-beta aggregation inhibition .

Q. How do electronic effects of the 3-fluoro-benzyl group influence the acidity and reactivity of the benzoic acid moiety?

The meta-fluorine on the benzyl group exerts an inductive electron-withdrawing effect, which:

- Increases acidity of the carboxylic acid (lower pKa) compared to non-fluorinated analogs, enhancing solubility in basic buffers .

- Directs electrophilic substitution in further functionalization (e.g., nitration or halogenation at the para position relative to the fluorine) . Computational modeling (DFT) and potentiometric titration can quantify these effects.

Q. What strategies address discrepancies in reported bioactivity or physicochemical data for fluorinated benzoic acid derivatives?

Contradictions may arise from:

- Purity variability : Rigorous purification (e.g., recrystallization, preparative HPLC) and batch-to-batch consistency checks .

- Assay conditions : Standardize cell culture models (e.g., bacterial strain selection) or solvent systems for in vitro testing .

- Solubility limitations : Use of surfactants (e.g., Tween-80) or co-solvents to ensure uniform compound dispersion in biological assays .

Methodological Considerations

- Synthetic Reproducibility : Document reaction parameters (e.g., Pd catalyst loading, solvent ratios) meticulously to enable cross-validation .

- Data Validation : Cross-reference NMR assignments with computational predictions (e.g., ChemDraw NMR simulations) and report melting points with DSC for accuracy .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, especially when exploring antimicrobial or neuroactive properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.